5-Chloro-2-nitrobenzamide

Catalog No.
S1942042
CAS No.
40763-96-0
M.F
C7H5ClN2O3
M. Wt
200.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzamide

CAS Number

40763-96-0

Product Name

5-Chloro-2-nitrobenzamide

IUPAC Name

5-chloro-2-nitrobenzamide

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)

InChI Key

MKHXTOPPKVFSFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-]

The exact mass of the compound 5-Chloro-2-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-nitrobenzamide (CAS 40763-96-0) is a bifunctional aromatic building block characterized by a primary amide, a nitro group, and a chlorine atom at the 5-position. In industrial and pharmaceutical synthesis, it serves as a critical late-stage precursor for 2-amino-5-chlorobenzamide, which undergoes cyclocondensation to form 6-chloroquinazolinones, quinolines, and related privileged scaffolds[1]. Its defined substitution pattern provides essential halogen-bonding capabilities for downstream active pharmaceutical ingredients (APIs), while its pre-formed amide group streamlines manufacturing workflows by eliminating upstream activation steps [2].

Procurement Fit

Synthetic Intermediate
Designed for multi-step heterocyclic synthesis as patent-cited starting material
Identity QC
Defined melting range enables rapid regioisomer differentiation upon receipt
Storage Simplicity
Room temperature solid storage fits standard compound management workflows

Substituting 5-chloro-2-nitrobenzamide with its carboxylic acid analog (5-chloro-2-nitrobenzoic acid) introduces significant process liabilities. Converting the acid to the amide requires forming an acid chloride intermediate, which exhibits exothermic decomposition at elevated temperatures (e.g., ~170 °C), necessitating stringent thermal controls and specialized reactor cooling during scale-up [1]. Furthermore, substituting with the unhalogenated 2-nitrobenzamide or the isomeric 4-chloro-2-nitrobenzamide fundamentally alters the electronic and steric profile of the resulting heterocycles, leading to complete loss of target affinity in downstream applications such as kinase or tubulin inhibition [2].

Substitution Risk

Target
5-Chloro-2-nitrobenzamide
Regiospecific substitution pattern
Do Not Substitute
2-Chloro-5-nitrobenzamide or other positional isomers
Different electronic landscape and patent utility
Positional isomerism alters reaction kinetics, coupling regioselectivity, and final product properties. Even structurally similar nitrobenzamides cannot be considered drop-in replacements without revalidation of synthetic protocols and biological target space.

Elimination of Thermal Decomposition Hazards in Scale-Up

Procuring 5-chloro-2-nitrobenzamide directly bypasses the need to synthesize it from 5-chloro-2-nitrobenzoic acid. The traditional activation of the acid to 5-chloro-2-nitrobenzoyl chloride is accompanied by significant thermal risks, with differential scanning calorimetry (DSC) revealing exothermic decomposition at 170 °C [1]. This requires concentration and distillation processes to be strictly maintained at least 100 °C below the decomposition threshold to ensure safety [1]. Utilizing the pre-formed amide completely eliminates this hazardous intermediate from the manufacturing pathway.

Evidence DimensionExothermic decomposition risk during precursor activation
Target Compound Data0 thermal hazard from activation (pre-formed amide)
Comparator Or Baseline5-Chloro-2-nitrobenzoic acid (requires acid chloride intermediate)
Quantified DifferenceAvoids an intermediate that undergoes exothermic decomposition at 170 °C
ConditionsDifferential scanning calorimetry (DSC) of the acid chloride intermediate during scale-up evaluation

Eliminating the acid chloride intermediate drastically improves plant safety and reduces the engineering controls required for large-scale production.

Melting point & purity comparison
Head-to-head
Target mp 154–160 °C vs. 2-chloro-5-nitro isomer mp 145–148 °C; purity ≥90–≥98% by HPLC or GC across vendors.
Supports identity QC and reduces procurement error risk.
Vendor mp range width may indicate batch consistency.

Step Economy and Yield Preservation in Heterocycle Synthesis

In the synthesis of 6-chloroquinazolinones, starting from 5-chloro-2-nitrobenzoic acid requires an initial amidation step using thionyl chloride and ammonia, or coupling agents like HATU/DIPEA, which typically proceeds with yields ranging from 70% to 85% [1]. By sourcing 5-chloro-2-nitrobenzamide directly, chemists effectively recover this 15–30% yield loss while simultaneously eliminating the reagent costs, solvent waste, and purification bottlenecks associated with the amidation step [2]. The amide can be directly subjected to catalytic hydrogenation (e.g., Pd/C or Raney Nickel) to yield the corresponding aminobenzamide with high efficiency [2].

Evidence DimensionEffective starting yield for reduction/cyclization sequence
Target Compound Data100% (bypasses amidation step)
Comparator Or Baseline5-Chloro-2-nitrobenzoic acid (70-85% yield for conversion to amide)
Quantified Difference15-30% higher effective material throughput by eliminating the amidation step
ConditionsStandard industrial amidation conditions (SOCl2/NH3 or HATU/DIPEA) vs. direct procurement

Reducing the synthetic step count directly lowers the cost of goods sold (COGS) and accelerates the production timeline for API intermediates.

Single-crystal X-ray structure
Class-level
Monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, R(1)=0.053 for 2043 reflections.
Enables computational docking without in-house crystallization.
Most nitrobenzamide analogs lack comparable structural data.

Regiochemical Control in Quinazolinone Core Assembly

The specific placement of the chlorine atom at the 5-position of the nitrobenzamide dictates the final geometry of the resulting heterocycle. Upon reduction and cyclocondensation, 5-chloro-2-nitrobenzamide exclusively yields 6-chloroquinazolin-4-ones [1]. In contrast, using the isomeric 4-chloro-2-nitrobenzamide yields 7-chloroquinazolin-4-ones [2]. This regiochemical distinction is critical, as the 6-chloro substitution pattern frequently provides essential hydrophobic contacts and halogen bonding in the binding pockets of targets such as tubulin and KRAS G12C, which are not replicated by the 7-chloro isomer[1].

Evidence DimensionFinal heterocycle regiochemistry
Target Compound DataExclusively yields 6-chloro-substituted heterocycles
Comparator Or Baseline4-Chloro-2-nitrobenzamide (yields 7-chloro-substituted heterocycles)
Quantified Difference100% shift in the halogen position on the final fused bicyclic system
ConditionsReduction followed by cyclocondensation to form quinazolin-4-ones

Procurement of the correct isomer is non-negotiable for achieving the precise spatial geometry required for downstream biological efficacy.

Patent-validated intermediate
Head-to-head
Recited in US8592454B2 for quinazolinone synthesis; derivatives show p38α kinase IC50 ≈0.2 µM. 2-chloro-5-nitro isomer linked to PPARγ (GW9662).
Confirms distinct synthetic utility and target space.
Selection must follow the patent-cited substitution pattern.
Storage & stability guidance
Data to verify
Solid: room temperature, cool, dry, protected from light. Vendor datasheets note shelf-life for solid and solution phases.
Reduces degradation risk in long-term research programs.
Vendor-specific storage documentation should be reviewed.

Precursor for 6-Chloroquinazolinone Synthesis

Ideal for the direct synthesis of 6-chloroquinazolin-4-ones and related derivatives, bypassing the hazardous and yield-reducing amidation of 5-chloro-2-nitrobenzoic acid [1].

Intermediate for Covalent Kinase Inhibitors

Highly suited for the assembly of advanced pharmaceutical intermediates, such as KRAS G12C inhibitors, where the 6-chloro position on the resulting heterocycle is required for precise target binding [2].

Building Block for Tubulin Polymerization Inhibitors

Used in the development of antimitotic agents where specific halogenation patterns on the quinazolinone core are critical for cytotoxicity and microtubule interaction[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quinazolinone inhibitor synthesis
High chromatographic purity (≥98% HPLC)
Minimize side reactions and catalyst poisoning in heterocycle formation
Crystal engineering & computational modeling
Validated single-crystal coordinates
Enable accurate docking and intermolecular interaction analysis without in-house crystallization
Reference standard for identity confirmation
Defined melting point range
Rapid QC differentiation from regioisomeric impurities via DSC or melting point apparatus
Long-term compound management
Documented room temperature solid-state stability
Reduce degradation risk and maintain reproducibility across multi-step campaigns

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-chloro-2-nitrobenzamide

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